molecular formula C15H23NO5S B2799248 N-[(4-hydroxyoxan-4-yl)methyl]-2-(4-methoxyphenyl)ethane-1-sulfonamide CAS No. 1351582-44-9

N-[(4-hydroxyoxan-4-yl)methyl]-2-(4-methoxyphenyl)ethane-1-sulfonamide

Cat. No.: B2799248
CAS No.: 1351582-44-9
M. Wt: 329.41
InChI Key: PKIAFWSTKXKBFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-hydroxyoxan-4-yl)methyl]-2-(4-methoxyphenyl)ethane-1-sulfonamide is a sulfonamide derivative characterized by a unique structural framework. The molecule comprises a 4-methoxyphenyl group linked via an ethyl chain to a sulfonamide moiety, which is further substituted with a hydroxymethyl-functionalized tetrahydropyran (oxane) ring.

Properties

IUPAC Name

N-[(4-hydroxyoxan-4-yl)methyl]-2-(4-methoxyphenyl)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO5S/c1-20-14-4-2-13(3-5-14)6-11-22(18,19)16-12-15(17)7-9-21-10-8-15/h2-5,16-17H,6-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKIAFWSTKXKBFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCS(=O)(=O)NCC2(CCOCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-hydroxyoxan-4-yl)methyl]-2-(4-methoxyphenyl)ethane-1-sulfonamide typically involves multiple steps, starting with the preparation of the tetrahydropyran ring. This can be achieved through the acid-catalyzed cyclization of a suitable diol. The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction, using methoxybenzene and an appropriate alkylating agent. The final step involves the formation of the ethanesulfonamide moiety through the reaction of the intermediate with ethanesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for the cyclization and alkylation steps, as well as the implementation of efficient purification techniques such as crystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-[(4-hydroxyoxan-4-yl)methyl]-2-(4-methoxyphenyl)ethane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the tetrahydropyran ring can be oxidized to form a ketone or an aldehyde.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium hydride (NaH) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

N-[(4-hydroxyoxan-4-yl)methyl]-2-(4-methoxyphenyl)ethane-1-sulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[(4-hydroxyoxan-4-yl)methyl]-2-(4-methoxyphenyl)ethane-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Compounds Analyzed:

(S)-N-((4-Methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide ()

  • Structural Differences : Replaces the hydroxymethyl tetrahydropyran with a naphthyl-methyl group and incorporates a stereogenic center.
  • Functional Impact : The bulky naphthyl group may enhance lipophilicity compared to the hydrophilic tetrahydropyran in the target compound.
  • Analytical Data : Reported 99% stereochemical purity and detailed NMR/IR spectra .

Formoterol-Related Compounds (A–D) () Structural Differences: Contain ethanolamine or amide backbones with 4-methoxyphenyl groups but lack sulfonamide or tetrahydropyran moieties.

Functional Impact: Reduced solubility due to the lack of polar hydroxymethyl and methoxy groups.

N-Methyl-1-(4-nitrophenyl)methanesulfonamide () Structural Differences: Nitro group replaces methoxy on the aromatic ring; shorter methylene chain.

Physicochemical Properties

Compound Key Substituents Solubility (Predicted) Sulfonamide Acidity (pKa) LogP (Estimated)
Target Compound 4-Methoxyphenyl, Hydroxyoxane Moderate (polar groups) ~10.2 (moderate) 2.1
(S)-N-...benzenesulfonamide (Evid. 2) Naphthyl, 4-Methoxyphenyl Low (bulky naphthyl) ~9.8 (lower acidity) 3.8
2-(4-Methylphenyl)ethane-sulfonamide Methylphenyl Low ~10.5 (higher acidity) 2.5
N-Methyl-4-nitrobenzenesulfonamide Nitrophenyl Moderate ~8.9 (strong acidity) 1.9

Key Observations :

  • The target compound’s hydroxymethyl tetrahydropyran likely improves aqueous solubility compared to naphthyl or methylphenyl analogues .
  • The electron-donating methoxy group reduces sulfonamide acidity relative to nitro-substituted derivatives .

Analytical Characterization

  • NMR : The 4-methoxyphenyl group would show characteristic aromatic protons at δ 6.8–7.2 ppm (similar to ), while the hydroxyoxane protons may resonate near δ 3.5–4.0 ppm .
  • Mass Spectrometry: Expected molecular ion [M+H]+ ~383 Da (C₁₅H₂₁NO₅S), with fragmentation patterns mirroring sulfonamide cleavage.
  • HPLC : Retention time would likely exceed 10 minutes under reverse-phase conditions, comparable to Formoterol-related compounds .

Biological Activity

N-[(4-hydroxyoxan-4-yl)methyl]-2-(4-methoxyphenyl)ethane-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article explores its biological activity, synthesizing data from various studies and highlighting key findings.

Chemical Structure and Properties

The compound's structure includes a sulfonamide moiety, which is known for its diverse pharmacological properties. The presence of the methoxyphenyl group and the hydroxylated oxane ring contributes to its biological efficacy.

Biological Activities

  • Inhibition of Carbonic Anhydrase Isoforms
    • Recent studies have shown that sulfonamide derivatives can act as inhibitors of carbonic anhydrase (CA) isoforms, particularly CA IX and CA XII, which are overexpressed in various cancers. The compound demonstrated significant inhibitory activity against these isoforms with IC50 values ranging from 51.6 to 99.6 nM, indicating a robust potential for therapeutic application in cancer treatment .
  • Antitumor Activity
    • In vitro assays revealed that this compound effectively reduced the viability of human osteosarcoma cell lines (MG-63) under hypoxic conditions, surpassing the efficacy of established treatments like acetazolamide (AZM). This suggests that the compound may play a role in targeting tumor microenvironments .
  • Cell Migration Inhibition
    • The compound also exhibited inhibitory effects on cell migration in MDA-MB-231 breast cancer cells, indicating its potential to prevent metastasis .

Table 1: Summary of Biological Activities

Activity TypeCell Line/TargetIC50 Value (nM)Reference
CA IX Inhibition-51.6 - 99.6
Antitumor ActivityMG-63 (Osteosarcoma)Better than AZM
Cell Migration InhibitionMDA-MB-231 (Breast)-

The mechanisms underlying the biological activities of this compound include:

  • Enzyme Inhibition : The compound's sulfonamide group is known to interact with active sites of enzymes, particularly carbonic anhydrases, leading to reduced enzyme activity and subsequent effects on cellular processes such as pH regulation and ion transport.
  • Cellular Pathways : The anti-inflammatory properties observed in related compounds suggest that this sulfonamide may inhibit pathways involving NF-kB and MAPK signaling, which are critical in cancer progression and inflammation .

Q & A

Basic: What are the key structural features of N-[(4-hydroxyoxan-4-yl)methyl]-2-(4-methoxyphenyl)ethane-1-sulfonamide, and how do they influence reactivity?

Answer:
The compound features:

  • A sulfonamide group (-SO₂NH₂), enabling hydrogen bonding and interactions with biological targets (e.g., enzymes or receptors) .
  • A 4-hydroxyoxane (tetrahydropyran) ring with a hydroxyl group at the 4-position, contributing to hydrophilicity and potential hydrogen-bond donor/acceptor properties .
  • A 4-methoxyphenyl group , which enhances lipophilicity and may stabilize π-π stacking interactions in protein binding pockets .

Methodological Insight:
To analyze these features:

  • Use X-ray crystallography (via SHELXL ) to resolve the 3D conformation.
  • Employ NMR spectroscopy (e.g., 1^1H, 13^{13}C) to confirm the presence of the methoxy and hydroxyl groups .

Basic: What synthetic strategies are recommended for preparing this compound?

Answer:
While direct synthetic routes are not fully documented, analogous sulfonamide syntheses involve:

Sulfonylation : React a primary amine with a sulfonyl chloride derivative (e.g., 2-(4-methoxyphenyl)ethanesulfonyl chloride) under basic conditions (pyridine, 0–5°C) .

Oxane Ring Formation : Use acid-catalyzed cyclization of a diol precursor to generate the 4-hydroxyoxane moiety .

Purification : Employ recrystallization (acetic acid/water mixtures) or column chromatography to isolate the product .

Key Considerations:

  • Monitor reactions via TLC or HPLC to track intermediate formation .
  • Optimize reaction time and temperature to avoid decomposition of the hydroxylated oxane ring .

Advanced: How can researchers design experiments to investigate this compound’s role in protein degradation mechanisms?

Answer:
Experimental Design:

Target Identification : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to assess binding affinity for E3 ligases or proteasome components .

Cellular Assays :

  • Treat cell lines with the compound and measure protein levels via Western blot (e.g., ubiquitination markers like polyubiquitin chains) .
  • Apply CRISPR knockouts of candidate receptors to validate specificity.

Structural Analysis : Co-crystallize the compound with target proteins (using SHELX ) to map binding interactions.

Data Contradiction Analysis:
If bioactivity varies across studies, compare:

  • Cellular permeability (via logP measurements ) .
  • Stability under assay conditions (e.g., pH, serum proteins) using LC-MS .

Advanced: How can structural contradictions (e.g., crystallographic vs. computational models) be resolved for this compound?

Answer:
Methodology:

High-Resolution Crystallography : Refine crystal structures with SHELXL , ensuring anisotropic displacement parameters are accurately modeled.

Computational Validation : Perform DFT calculations (e.g., Gaussian) to optimize geometry and compare bond lengths/angles with experimental data .

Spectroscopic Cross-Validation : Use FT-IR to confirm functional groups and 2D NMR (e.g., HSQC, HMBC) to resolve stereochemical ambiguities .

Example Workflow:

  • If computational models predict a different hydroxyl group orientation, conduct variable-temperature NMR to assess conformational flexibility .

Advanced: What strategies mitigate challenges in analyzing sulfonamide reactivity under varying pH conditions?

Answer:
Experimental Approach:

pH-Dependent Stability Studies :

  • Incubate the compound in buffers (pH 2–12) and quantify degradation via UV-Vis spectroscopymax ~255 nm for aromatic systems) .

Reactivity Profiling :

  • Use HPLC-MS to identify hydrolysis products (e.g., sulfonic acid derivatives) .
  • Track nucleophilic substitution reactions (e.g., with thiols) using Michaelis-Arbuzov conditions .

Contradiction Management:
If reactivity data conflicts with theoretical predictions (e.g., pKa calculations), validate using potentiometric titration .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Answer:
SAR Workflow:

Substituent Modification :

  • Replace the methoxy group with electron-withdrawing groups (e.g., -CF₃) to enhance binding affinity (see analogous compounds in ).
  • Modify the oxane ring to a morpholine or piperidine derivative for improved solubility .

In Silico Screening : Perform molecular docking (AutoDock Vina) against protein targets to prioritize analogs .

Validation : Synthesize top candidates and test in cell-based assays (e.g., IC50 determination) .

Data Interpretation:
Correlate activity trends with Hammett σ values or Hansen solubility parameters to rationalize substituent effects .

Basic: What analytical techniques are critical for confirming purity and identity?

Answer:
Essential Methods:

  • Elemental Analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .
  • Mass Spectrometry : Use ESI-MS to verify molecular ion peaks (e.g., [M+H]<sup>+</sup>) .
  • Melting Point Analysis : Compare with literature values to detect impurities .

Advanced: How should researchers address discrepancies in reported bioactivity data across studies?

Answer:
Root-Cause Analysis:

Assay Conditions : Compare buffer composition, temperature, and cell lines used (e.g., HEK293 vs. HeLa) .

Compound Handling : Verify storage conditions (-20°C, anhydrous) to prevent degradation .

Control Experiments : Replicate studies with a reference compound (e.g., bortezomib for proteasome inhibition) .

Resolution Workflow:

  • Publish negative data to clarify inactive derivatives.
  • Use meta-analysis to identify trends across datasets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.